EC330 - 2016795-77-8

EC330

Catalog Number: EVT-255725
CAS Number: 2016795-77-8
Molecular Formula: C₃₀H₃₂F₂O₂
Molecular Weight: 462.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

EC330 is a novel, first-in-class steroidal small-molecule inhibitor of leukemia inhibitory factor (LIF) [, , ]. It plays a significant role in scientific research as a tool to study the role of LIF in various diseases, particularly cancer. EC330 exhibits anti-tumor activity by disrupting the LIF/LIFR signaling pathway, which is implicated in tumor growth, angiogenesis, and metastasis [, ].

Molecular Structure Analysis

While the precise molecular structure of EC330 is not explicitly provided in the abstracts, it is characterized as a steroidal compound []. This suggests that its structure likely resembles the core structure of steroids, which consist of four fused rings. Further investigation into publications or patents related to EC330 is necessary to obtain its detailed molecular structure.

Mechanism of Action

EC330 primarily exerts its effects by binding to the leukemia inhibitory factor receptor (LIFR), disrupting the LIF/LIFR complex formation [, ]. This binding subsequently inhibits downstream signaling cascades, including the JAK/STAT pathway [, , ]. Specifically, EC330 reduces STAT3 phosphorylation, a key event in LIF signaling [, ]. Moreover, EC330 impedes the activation of mTOR and downstream pathways associated with cell growth and proliferation [].

  • Disrupting the tumor microenvironment: EC330 targets cancer-associated fibroblasts (CAFs), key players in tumor progression and metastasis. It achieves this by inhibiting alpha-smooth muscle actin (α-SMA) in CAFs, affecting their contractile properties and ability to remodel the extracellular matrix [, ].
  • Inducing cytoskeletal disruption: EC330 has been shown to disrupt the cytoskeleton of cancer cells, potentially affecting their morphology, motility, and ability to invade surrounding tissues [].
  • Interfering with LIF/CXCLs positive feedback loop: Research suggests EC330 disrupts the positive feedback loop between LIF and CXCL chemokines in the tumor microenvironment, which contributes to reduced tumor invasion and metastasis [].
Applications
  • In vitro studies: EC330 effectively inhibits the growth of various cancer cell lines, including ovarian, triple-negative breast cancer, and endometrial adenocarcinoma cells [, , ]. It also blocks colony formation in soft agar assays, indicating its ability to suppress anchorage-independent growth, a hallmark of cancer [, ]. Furthermore, EC330 inhibits angiogenesis in human umbilical vein endothelial cells, suggesting its potential as an anti-angiogenic agent [].
  • In vivo studies: Administration of EC330 effectively reduces tumor burden in mouse models of ovarian and triple-negative breast cancer, demonstrating its therapeutic potential in vivo [, ]. It also decreases lung metastasis in a breast cancer model, further supporting its role in inhibiting cancer progression [].
  • Mechanistic studies: EC330 has been instrumental in elucidating the role of LIF/LIFR signaling in cancer. Its use has helped researchers understand the contribution of this pathway to tumor growth, angiogenesis, metastasis, and interactions within the tumor microenvironment [, , , ].

EC359

Compound Description: EC359 is a next-generation steroidal small molecule inhibitor of Leukemia Inhibitory Factor (LIF) and LIF receptor (LIFR) interaction. It exhibits improved oral bioavailability and a longer half-life compared to its predecessor, EC330 []. EC359 demonstrates cytotoxic effects in various cancer cell lines at low nanomolar concentrations and inhibits the formation of colonies in soft agar assays []. It also targets cancer-associated fibroblasts (CAFs) by inhibiting alpha-SMA without affecting beta-tubulin []. Mechanistically, EC359 blocks LIF-LIFR interaction, leading to the suppression of STAT3 phosphorylation, mTOR, and downstream signaling cascades [].

Relevance: EC359 is a structurally optimized analog of EC330, designed to reduce binding to classical steroid receptors and enhance oral bioavailability []. Both compounds target the LIF/LIFR signaling pathway and demonstrate anti-tumor activity.

Other Relevant Compounds

  • Leukemia Inhibitory Factor (LIF): LIF is a pleiotropic cytokine belonging to the IL-6 family and acts as an oncogene implicated in various malignancies [, ]. It is overexpressed in numerous cancers and correlates with advanced tumor stage, larger tumor size, and poorer relapse-free survival [, ].
  • Suppressor of Cytokine Signaling 1 (SOCS1): SOCS1 is a negative regulator of the JAK/STAT signaling pathway []. GH administration, which has shown positive effects on embryo implantation in RIF patients, stimulates SOCS1 expression, thereby inhibiting the JAK1/STAT3 pathway [].
  • C-X-C Subfamily Chemokines (CXCLs): CXCLs, specifically CXCL1, CXCL2, CXCL3, and CXCL8, are secreted by breast cancer cells and are involved in a positive feedback loop with LIF in the tumor microenvironment [].
  • SB225002: SB225002 is a known inhibitor of C-X-C chemokine receptor type 2 (CXCR2), the receptor for several CXCLs. In combination with EC330, SB225002 significantly reduced lung metastasis of breast cancer cells in vivo [].

Properties

CAS Number

2016795-77-8

Product Name

EC330

IUPAC Name

(8S,11R,13S,14S,17S)-11-(4-cyclopropylphenyl)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C₃₀H₃₂F₂O₂

Molecular Weight

462.57

InChI

InChI=1S/C30H32F2O2/c1-3-30(31,32)29(34)15-14-26-24-12-10-21-16-22(33)11-13-23(21)27(24)25(17-28(26,29)2)20-8-6-19(7-9-20)18-4-5-18/h1,6-9,16,18,24-26,34H,4-5,10-15,17H2,2H3/t24-,25+,26-,28-,29-/m0/s1

InChI Key

OWPPSPZDYGHPAN-GCNJZUOMSA-N

SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C(C#C)(F)F)O)C5=CC=C(C=C5)C6CC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.